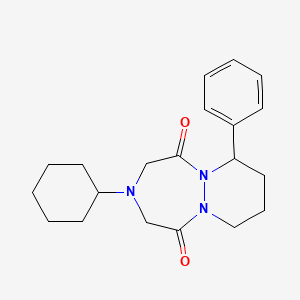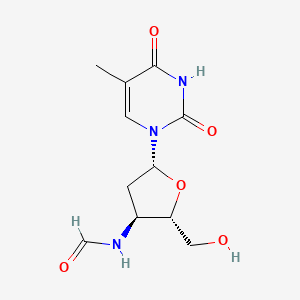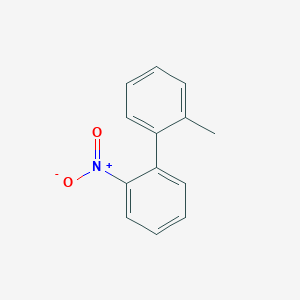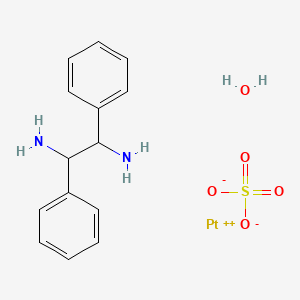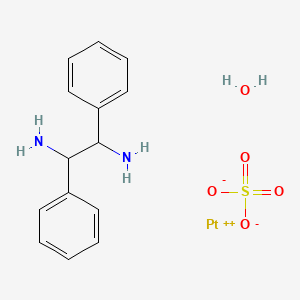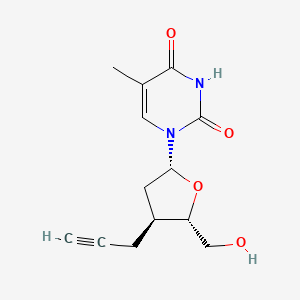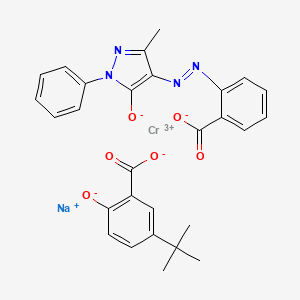
Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(2-(hydroxy-kappaO)-5-(1,1-dimethylethyl)benzoato(2-)-kappaO)-, sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(2-(hydroxy-kappaO)-5-(1,1-dimethylethyl)benzoato(2-)-kappaO)-, sodium is a complex organometallic compound It features a chromate ion coordinated with various organic ligands, including a pyrazole derivative and benzoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of chromate ions with the organic ligands under controlled conditions. The reaction may proceed through the following steps:
Ligand Preparation: Synthesis of the organic ligands, such as the pyrazole derivative and benzoate groups, through standard organic synthesis techniques.
Coordination Reaction: Mixing the chromate salt with the prepared ligands in a suitable solvent, often under inert atmosphere to prevent oxidation or other side reactions.
Purification: Isolation and purification of the desired complex through techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of such complex compounds may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation-Reduction: The chromate ion can participate in redox reactions, potentially altering its oxidation state.
Substitution: Ligands coordinated to the chromate ion can be substituted with other ligands under appropriate conditions.
Hydrolysis: The compound may hydrolyze in the presence of water, leading to the breakdown of the complex.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of chromium, while substitution reactions may yield new complexes with different ligands.
科学研究应用
Chemistry
Catalysis: The compound may serve as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Materials Science: It can be used in the synthesis of advanced materials with unique properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in studying biological systems and interactions at the molecular level.
Industry
Pigments and Dyes: The compound’s chromate component may be used in the production of pigments and dyes.
Corrosion Inhibitors: Potential use in preventing corrosion in industrial applications.
作用机制
The mechanism by which this compound exerts its effects involves the interaction of the chromate ion with various molecular targets. The chromate ion can participate in redox reactions, altering the oxidation state of other molecules. The organic ligands may also interact with biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
Chromate Complexes: Other chromate complexes with different ligands.
Pyrazole Derivatives: Compounds featuring pyrazole ligands coordinated to various metal ions.
Benzoate Complexes: Complexes with benzoate ligands coordinated to different metal ions.
Uniqueness
This compound is unique due to its specific combination of ligands and the chromate ion, which imparts distinct chemical and physical properties
属性
CAS 编号 |
68227-17-8 |
|---|---|
分子式 |
C28H24CrN4NaO6 |
分子量 |
587.5 g/mol |
IUPAC 名称 |
sodium;5-tert-butyl-2-oxidobenzoate;chromium(3+);2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H14N4O3.C11H14O3.Cr.Na/c1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;1-11(2,3)7-4-5-9(12)8(6-7)10(13)14;;/h2-10,22H,1H3,(H,23,24);4-6,12H,1-3H3,(H,13,14);;/q;;+3;+1/p-4 |
InChI 键 |
JMTAZVPKLURGHG-UHFFFAOYSA-J |
规范 SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC(C)(C)C1=CC(=C(C=C1)[O-])C(=O)[O-].[Na+].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


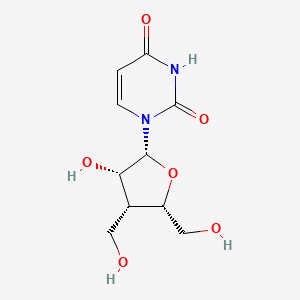
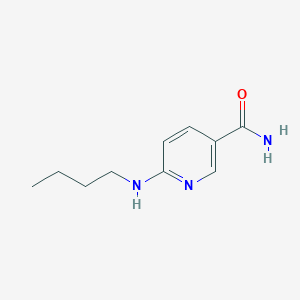



![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
